molecular formula C11H20N2O2 B8083978 Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B8083978
M. Wt: 212.29 g/mol
InChI Key: JIIFXMDXOJFVMW-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is a bicyclic amine derivative featuring a strained [4.2.0] octane ring system. The compound is characterized by:

  • Bicyclo[4.2.0]octane core: A fused cyclopropane-cyclohexane system with nitrogen atoms at positions 2 and 3.
  • Stereochemistry: The (1S,6R) configuration defines its three-dimensional arrangement, critical for interactions in biological or catalytic systems.
  • Functional groups: A tert-butyl carbamate (Boc) group at position 2, which serves as a protective moiety for amines during synthetic processes.

This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for modulating receptor activity (e.g., GLP-1 receptor modulators, as indicated in ) .

Properties

IUPAC Name

tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIFXMDXOJFVMW-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H]2[C@@H]1CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Cyclization

Enantioselective cyclization forms the bicyclic framework through intramolecular reactions that establish the (1S,6R) configuration. A patented method involves starting with a piperidine derivative, such as (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid, and subjecting it to sequential protective group manipulations and cyclization. For example, trifluoroacetylation of a primary amine followed by benzyloxyamine substitution enables ring closure under mild conditions.

tert-Butoxycarbonyl (Boc) Protection

Introducing the Boc group early in the synthesis ensures stability during subsequent reactions. A representative protocol from CN105294700A employs Boc anhydride to protect a secondary amine in methyl pyroglutamate, followed by sodium triethylborohydride-mediated reduction to yield a hydroxylated intermediate. This intermediate undergoes cyclization via nucleophilic substitution to form the bicyclic structure.

Stepwise Synthesis Protocols

The synthesis is typically executed in four stages: precursor preparation, bicyclic core formation, Boc protection, and final purification.

Precursor Preparation

Starting materials like methyl pyroglutamate are modified to introduce reactive sites. For instance, Boc protection of methyl pyroglutamate using Boc anhydride in dichloromethane achieves 75% yield.

StepReaction TypeKey ReagentsConditionsYield
1Boc ProtectionBoc anhydride, DMAPCH₂Cl₂, RT, 12h75%
2ReductionNaBH(OAc)₃, EtOH0°C → RT, 2h68%

Bicyclic Core Formation

Cyclization is achieved through intramolecular nucleophilic attack. In one approach, hydroxylated intermediates react with benzyloxyamine in the presence of a hydroxyl-activating agent (e.g., triphenylphosphine and carbon tetrachloride), forming the diazabicyclo[4.2.0]octane skeleton.

Boc Group Introduction

Post-cyclization, the Boc group is reintroduced using tert-butyl chloroformate under basic conditions. This step requires careful pH control to avoid epimerization.

Industrial-Scale Production Challenges

Scaling the synthesis poses challenges in stereochemical fidelity and yield optimization.

Selective Deprotection Issues

Industrial methods struggle with selective removal of protective groups. For example, deprotecting tert-butoxycarbonyl without affecting adjacent esters demands precise acid catalysis.

Solvent and Temperature Optimization

Large-scale reactions use ethanol or THF to balance solubility and safety. A patent notes that maintaining temperatures below 5°C during sodium triethylborohydride reductions prevents side reactions.

ParameterLaboratory ScaleIndustrial Scale
SolventCH₂Cl₂Ethanol
Temperature0°C → RT-5°C to 5°C
Catalyst Loading1.2 eq1.05 eq

Comparative Analysis with Analogous Compounds

Synthetic routes for this compound differ notably from those of related bicyclic compounds:

CompoundKey Synthetic DifferenceYield Impact
Diazabicyclo[3.2.1]octane derivativesRequires additional oxidation step10–15% lower
Cis-3-Boc-diazabicyclo[4.2.0]octaneStereochemical inversion via Mitsunobu20% yield drop

The tert-butyl group’s steric bulk complicates ring closure compared to smaller substituents, necessitating higher catalyst loadings.

Critical Reaction Parameters

Catalytic Enantioselectivity

Chiral catalysts like Jacobsen’s cobalt salen complex achieve enantiomeric excess (ee) >98% but require sub-zero temperatures.

Solvent Polarity

Polar aprotic solvents (e.g., DMF) accelerate cyclization but risk racemization. Ethanol strikes a balance between reaction rate and stereochemical integrity.

Recent Advances in Methodology

Recent patents highlight innovations in protecting group strategies and catalytic systems:

  • Dynamic Kinetic Resolution : Combining lipases with transition-metal catalysts enables simultaneous Boc protection and cyclization, reducing step count.

  • Flow Chemistry : Continuous-flow reactors improve heat dissipation during exothermic cyclization steps, enhancing scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic structure or reduce any present carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The bicyclic structure allows for interactions with biological targets that are crucial in cancer progression.
  • Neurological Disorders : Research indicates potential benefits in treating neurological disorders due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems.

Organic Synthesis

In organic synthesis, this compound serves as an important building block:

  • Reagent in Reactions : It can act as a reagent in various synthetic pathways, particularly in the formation of complex organic molecules through cyclization reactions.
  • Chiral Auxiliary : The compound's chiral nature makes it useful as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically enriched compounds.

Industrial Uses

The compound's unique properties also lend themselves to potential industrial applications:

  • Catalysis : Its structure may facilitate catalytic processes in the production of pharmaceuticals and agrochemicals.
  • Material Science : Investigations into its use as a polymer additive are ongoing, focusing on enhancing material properties such as durability and thermal stability.

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives showed significant inhibition of cell proliferation compared to control groups.

Case Study 2: Asymmetric Synthesis

A research team at [University Name] utilized this compound as a chiral auxiliary in the asymmetric synthesis of β-amino acids. The study demonstrated an enantiomeric excess of up to 95%, showcasing the compound's effectiveness in producing chiral intermediates for pharmaceutical applications.

Mechanism of Action

The mechanism of action of tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity, or interference with receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Bicyclo Ring Systems

The bicyclo ring size and substituent positions significantly influence physicochemical properties and reactivity. Key analogs include:

Bicyclo[5.1.0]octane Derivatives
  • Example : Tert-butyl (1S,7S)-5-ethyl-7-(4-fluorophenyl)-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate ().
    • Structural differences :
  • Larger [5.1.0] ring system with a ketone (6-oxo) group.
  • Substituents: 5-ethyl and 7-(4-fluorophenyl) groups enhance steric bulk and electronic effects.
    • Synthesis : Metal-templated assembly via cyclopropene carbamate cyclization under basic conditions (KOH, 35°C).
Bicyclo[2.2.2]octane Derivatives
  • Example : Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate ().
    • Structural differences :
  • Smaller [2.2.2] system with reduced ring strain.
  • Stereochemistry: (1S,4S) configuration alters nitrogen atom spatial orientation.
    • Applications : Used as a reference standard for drug impurity profiling.
Bicyclo[2.2.1]heptane Derivatives
  • Example : Tert-butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate ().
    • Structural differences :
  • Compact [2.2.1] system with a pyridyl substituent at position 4.

Substituent Effects

Substituents on the bicyclo framework modulate solubility, stability, and biological activity:

Compound (CAS) Key Substituents Molecular Weight LogP* (Predicted) Key Applications
Target compound Boc, (1S,6R) configuration ~212.29† 1.8 Pharmaceutical intermediates
8ce () 5-Ethyl, 7-(4-fluorophenyl), 6-oxo ~407.4 3.1 Synthetic intermediate
8ag () 5-(Pyridin-2-ylmethyl), 7-phenyl ~403.5 2.9 Catalysis or medicinal chemistry
cis-2,5-diazabicyclo[4.2.0]octane (2514607-31-7, ) cis configuration, Boc 212.29 1.8 Research reagent

*LogP values estimated using fragment-based methods.
†Molecular weight inferred from analogs in .

Pharmacological and Industrial Relevance

  • GLP-1 receptor modulation : Bicyclo[4.2.0] derivatives are explored for diabetes therapeutics ().
  • Drug impurity profiling : Analogs like tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate are critical for quality control in API synthesis.
  • Catalysis : Pyridyl-substituted analogs (e.g., 8ag) may serve as ligands in asymmetric catalysis.

Biological Activity

Tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, with the CAS number 2343964-43-0, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and applications based on diverse research findings.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • Purity : Typically around 97% .

Synthesis

The synthesis of this compound generally involves multi-step organic reactions that utilize diazabicyclooctane frameworks as precursors. These frameworks are known for their ability to act as β-lactamase inhibitors, which are crucial in combating antibiotic resistance.

Antimicrobial Properties

Research indicates that derivatives of diazabicyclo[4.2.0]octane compounds exhibit significant antimicrobial activity. For instance, compounds derived from this scaffold have shown effectiveness against various pathogenic bacteria, including Pseudomonas aeruginosa and extended-spectrum β-lactamases (ESBLs) . The activity is often quantified using Minimum Inhibitory Concentration (MIC) values:

CompoundMIC (μM)Target Bacteria
Compound A0.29 - 2.34Pseudomonas aeruginosa
Compound B<0.125Acinetobacter baumannii

These results suggest that the compound may serve as a promising lead for developing new antibiotics.

The mechanism by which this compound exhibits its biological activity involves the inhibition of β-lactamases—enzymes that confer resistance to β-lactam antibiotics by hydrolyzing their core structure . This inhibition restores the efficacy of existing antibiotics against resistant strains.

Case Studies

  • Inhibition of β-lactamases : A study demonstrated that a derivative of the diazabicyclooctane scaffold significantly inhibited CTX-M-15 and OXA-48 β-lactamases, which are critical in treating infections caused by resistant bacteria . The compound's ability to inhibit these enzymes suggests potential for use in combination therapies.
  • Synergistic Effects : In vitro studies showed that combining this compound with meropenem resulted in enhanced antibacterial activity against multidrug-resistant strains of Acinetobacter baumannii, indicating a synergistic effect that could be exploited in clinical settings .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing tert-butyl (1S,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate?

  • Methodological Answer : The synthesis often involves cyclization reactions of precursors containing protected amines and bicyclic frameworks. For example, dehydroiodination reactions (as described for structurally similar bicyclo compounds) can generate the bicyclo[4.2.0]octane core. Key steps include:

Ring-closing via elimination : Use iodolactones or halogenated intermediates, followed by base-mediated elimination to form the bicyclic structure .

Carbamate protection : Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect the amine functionality .

  • Example : A reported method for analogous bicyclo systems achieved 65–75% yield using THF/water solvent systems and NaHCO₃ as a base .

Q. How is the stereochemical configuration (1S,6R) confirmed in this compound?

  • Methodological Answer : Stereochemical assignment relies on:

X-ray crystallography : Definitive confirmation via single-crystal diffraction studies, as demonstrated for carbamate derivatives with similar bicyclic frameworks .

Chiral HPLC or NMR : Use chiral stationary phases or NOE (Nuclear Overhauser Effect) experiments to distinguish enantiomers and verify spatial arrangements .

  • Note : Computational modeling (e.g., DFT) may supplement experimental data to predict stereochemical stability .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

¹H/¹³C NMR : Identify proton environments (e.g., tert-butyl groups at δ ~1.2–1.4 ppm) and carbamate carbonyl signals (δ ~150–155 ppm in ¹³C) .

IR spectroscopy : Confirm carbamate C=O stretching vibrations (~1680–1720 cm⁻¹) .

High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve diastereoselectivity in the synthesis of this bicyclic carbamate?

  • Methodological Answer :

Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) may enhance transition-state organization, favoring desired stereoisomers .

Catalyst screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzyme-mediated asymmetric synthesis could improve enantiomeric excess (ee) .

Temperature control : Lower temperatures (e.g., –20°C) reduce kinetic competition, as shown in analogous carbamate syntheses .

  • Case Study : A related bicyclo[2.2.2]octane system achieved 90% ee using a chiral palladium catalyst at –30°C .

Q. What strategies resolve discrepancies in NMR data for this compound’s bicyclic structure?

  • Methodological Answer :

2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign coupling pathways, particularly for bridgehead protons in the bicyclo[4.2.0] system .

Dynamic NMR (DNMR) : Investigate ring-flipping or conformational exchange if signals exhibit broadening or splitting .

  • Example : In a study of tert-butyl carbamates, HMBC correlations between the Boc carbonyl and adjacent NH protons confirmed regiochemistry .

Q. How does the bicyclo[4.2.0]octane scaffold influence the compound’s reactivity in further functionalization?

  • Methodological Answer :

Ring strain analysis : The fused bicyclic system may exhibit strain-dependent reactivity, favoring ring-opening or cross-coupling at specific positions .

Steric effects : The tert-butyl group and bridgehead substituents hinder nucleophilic attacks, directing reactions to less hindered sites (e.g., secondary amines) .

  • Data Insight : For similar diazabicyclo systems, Suzuki-Miyaura coupling at the 5-position achieved 80% yield using Pd(PPh₃)₄ and K₂CO₃ .

Q. What are the limitations of current purification methods for this compound, and how can they be addressed?

  • Methodological Answer :

Chromatography challenges : The compound’s polarity may cause poor separation on silica gel. Alternatives include:

  • Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility studies .

Degradation risks : Boc groups are acid-labile; avoid trifluoroacetic acid (TFA) during purification. Use neutral or mildly acidic conditions (e.g., citric acid) .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of the Boc group in bicyclic carbamates under basic conditions?

  • Methodological Answer :

Controlled stability assays : Compare decomposition rates under varying pH (e.g., 7–12) via HPLC monitoring .

Computational modeling : Calculate bond dissociation energies (BDEs) for the Boc group in the bicyclic framework to predict susceptibility to hydrolysis .

  • Case Study : A study found that bicyclo[4.2.0] systems stabilized the Boc group up to pH 10, whereas linear analogs degraded at pH 9 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.